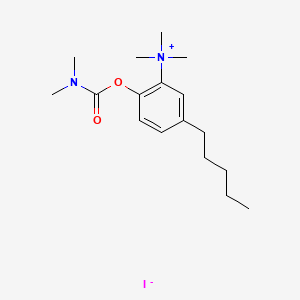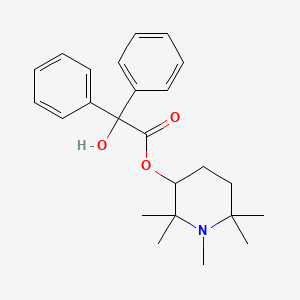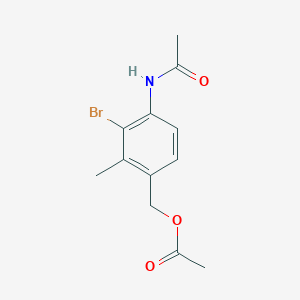
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.148 g/mol . This compound is characterized by the presence of an acetamido group, a bromo substituent, and a methyl group on a phenyl ring, along with a methyl acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate typically involves the acylation of (4-Acetamido-3-bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate in aqueous or acidic media.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromo substituent.
Hydrolysis: (4-Acetamido-3-bromo-2-methylphenyl)methanol and acetic acid.
Oxidation: (4-Acetamido-3-bromo-2-methylbenzoic acid).
Scientific Research Applications
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate has various applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The acetamido group may facilitate binding to protein active sites, while the bromo substituent could enhance the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
- (4-Acetamido-5-cyano-2-methylphenyl)methyl acetate
- Methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Uniqueness
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both acetamido and bromo groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
890086-37-0 |
|---|---|
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(4-acetamido-3-bromo-2-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-7-10(6-17-9(3)16)4-5-11(12(7)13)14-8(2)15/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
FVIFJWGWGXFMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)NC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


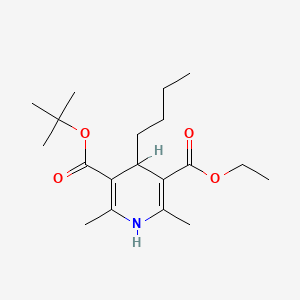
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


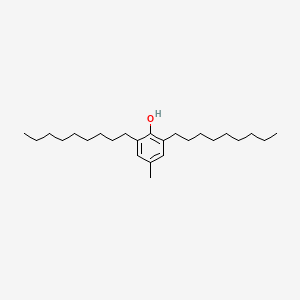

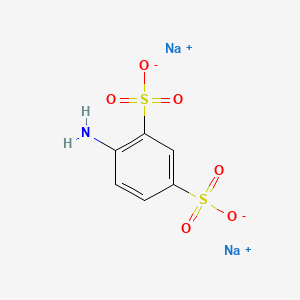
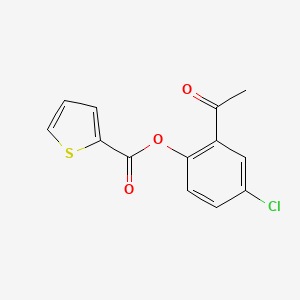

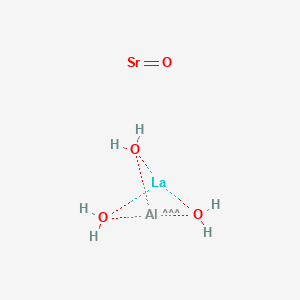
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
